2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core with methoxy and phenyl substituents, as well as a sulfanyl and acetamide group
Preparation Methods
The synthesis of 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.
Introduction of Methoxy and Phenyl Groups: Methoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via nucleophilic substitution reactions.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through acylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, leading to the formation of various derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular mechanisms.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE can be compared with other triazoloquinazoline derivatives, such as:
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: This compound shares a similar triazolo core but differs in its substituents and overall structure.
2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with different functional groups, leading to distinct chemical and biological properties.
5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-16-8-7-11-18(12-16)27-23(32)15-35-26-28-20-14-22(34-3)21(33-2)13-19(20)25-29-24(30-31(25)26)17-9-5-4-6-10-17/h4-14H,15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYLHSCHBDGELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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